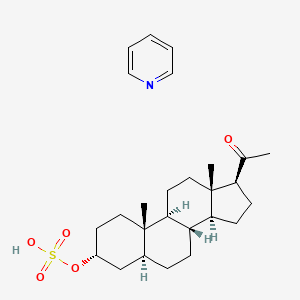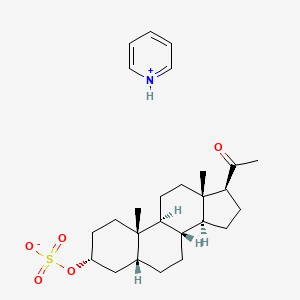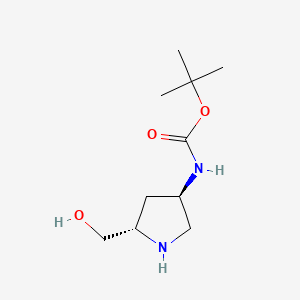
Vitamin D2 SO2 Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin D2 SO2 Adduct is a biochemical used for proteomics research . It’s an intermediate in the preparation of Vitamin D2 and its derivatives . The molecular formula of Vitamin D2 SO2 Adduct is C28H44O3S, and it has a molecular weight of 460.71 .
Molecular Structure Analysis
The molecular structure of Vitamin D2 SO2 Adduct is represented by the formula C28H44O3S . The exact structural details are not provided in the available resources.Chemical Reactions Analysis
Vitamin D2 reacted rapidly with liquid sulfur dioxide at the Δ 5,10(19)-diene part to give the α and the β-face adducts in about 1:1 ratio. Both adducts extruded sulfur dioxide by thermolysis to give 5,6-trans vitamin D2 in good yield together with a trace of vitamin D2 .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Shimizu et al. (2000) explored the synthesis of fluorine-substituted vitamin D derivatives starting from vitamin D2, using vitamin D-SO2 adducts. This research provided insights into the stereochemistry of vitamin D derivatives and the role of SO2 in isomerization and adduct formation processes (Shimizu, Iwasaki, Ohno, & Yamada, 2000).
Metabolic Profiling
- Aronov et al. (2008) focused on metabolic profiling of major vitamin D metabolites, demonstrating a method for simultaneous quantification of various vitamin D forms, including derivatization techniques relevant to vitamin D2 (Aronov, Hall, Dettmer, Stephensen, & Hammock, 2008).
Clinical Research Design
- The Vitamin D and Type 2 Diabetes (D2d) study by Pittas et al. (2014) was a randomized clinical trial to examine the relationship between vitamin D supplementation and diabetes prevention, highlighting the methodological aspects in clinical research involving vitamin D forms (Pittas, Dawson-Hughes, Sheehan, Rosen, Ware, Knowler, & Staten, 2014).
Comparative Analysis of Vitamin D Forms
- Tripkovic et al. (2012) conducted a systematic review and meta-analysis comparing the effects of vitamin D2 and D3 on serum concentrations, thus providing insights into the differential impacts of these forms (Tripkovic, Lambert, Hart, Smith, Bucca, Penson, Chope, Hyppönen, Berry, Vieth, & Lanham-New, 2012).
Mass Spectrometry Techniques
- Volmer, Mendes, and Stokes (2015) reviewed developments in mass spectrometry methodologies for vitamin D analysis, which are crucial for understanding the metabolic pathways and clinical applications of various vitamin D forms, including vitamin D2 (Volmer, Mendes, & Stokes, 2015).
Biochemical and Clinical Studies
- Clinical trials and biochemical studies, such as those by Sadek and Shaheen (2014), have explored the role of vitamin D in various health conditions, emphasizing the need for understanding different vitamin D forms in medical applications (Sadek & Shaheen, 2014).
Mechanism of Action
While the specific mechanism of action for Vitamin D2 SO2 Adduct is not detailed, Vitamin D2 (ergocalciferol) is known to play a significant role in calcium homeostasis and metabolism . It’s metabolized first to 25-hydroxyvitamin D (25OHD), then to the hormonal form 1,25-dihydroxyvitamin D (1,25 (OH)2D) .
Safety and Hazards
Future Directions
There is a growing interest in Vitamin D research due to its pleiotropic effects and the increasing prevalence of Vitamin D deficiency in the general population . Future research activities should focus on analytical standardization and exploration of their clinical value . The evaluation of the whole vitamin D endocrine system, rather than only of 25-hydroxyvitamin D levels before and after treatment, use of adequate and physiologic vitamin D dosing, grouping based on the achieved vitamin D levels rather than the amount of vitamin D supplementation subjects may receive, and sufficiently long follow-up are some of the aspects that need to be carefully considered in future studies .
properties
CAS RN |
87680-65-7 |
|---|---|
Product Name |
Vitamin D2 SO2 Adduct |
Molecular Formula |
C₂₈H₄₄O₃S |
Molecular Weight |
460.71 |
synonyms |
[(3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)


